Somalin

Overview

Description

Somalin is a chemical compound known for its diverse biological activitiesThe compound is not ubiquitous and has specific activities that make it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Somalin involves several synthetic routes. One common method includes the use of active chemicals as excipients, which assist in the formation of the compound. This strategy reduces the amount of excipients needed, improves drug compliance, and lowers production costs .

Industrial Production Methods: Industrial production of this compound typically involves fixed-dose combination formulations. This method combines two or more active ingredients in a single formulation at a fixed dose ratio, enhancing drug efficacy and reducing the incidence of side effects .

Chemical Reactions Analysis

Types of Reactions: Somalin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Somalin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential anti-microbial, anti-inflammatory, and neuroprotective properties.

Medicine: Explored for its anti-cancer, anti-diabetic, and analgesic effects.

Mechanism of Action

The mechanism of action of Somalin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating protein-protein interactions and influencing gene expression. For instance, it may inhibit enzymes involved in cell division or interfere with signaling pathways critical for cell survival .

Comparison with Similar Compounds

Somalin can be compared with other similar compounds based on its structure and biological activities:

Similar Compounds: Epigallocatechin, ellagic acid, chlorogenic acid, and D-pinitol.

Uniqueness: Unlike its counterparts, this compound exhibits a broader range of biological activities, including anti-microbial, anti-inflammatory, and neuroprotective effects

Biological Activity

Somalin, a compound derived from various plant sources, particularly known for its presence in certain species of Kalanchoe, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, potential therapeutic applications, and relevant case studies associated with this compound.

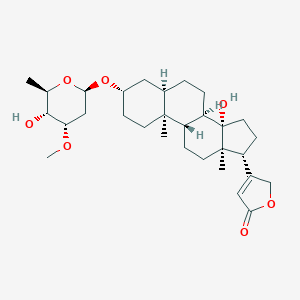

Chemical Structure and Properties

This compound is classified as a bufadienolide, a type of steroid compound that has been noted for its bioactive properties. The chemical structure of bufadienolides typically includes a cyclopentanoperhydrophenanthrene skeleton, which is crucial for their biological activity. This compound specifically has been identified as 5-digitoxigenin b-D-cymaroside, which contributes to its pharmacological effects .

Biological Activities

This compound exhibits a variety of biological activities that make it a subject of interest in pharmacology and toxicology:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .

- Cytotoxic Effects : this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cells, making it a candidate for cancer therapy .

- Cardiotonic Effects : Similar to other bufadienolides, this compound may exhibit cardiotonic effects, which can enhance cardiac contractility. This property is particularly relevant in the context of heart failure treatments .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as an alternative treatment option.

- Cancer Research : In a controlled laboratory setting, this compound was tested on various human cancer cell lines, including breast and prostate cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity at relatively low concentrations .

- Cardiac Function Studies : In animal models, the administration of this compound demonstrated improved cardiac function parameters compared to control groups. Echocardiographic assessments indicated enhanced ejection fraction and reduced left ventricular hypertrophy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | MIC testing | Effective against E. coli and S. aureus |

| Cytotoxicity | In vitro assays | Induced apoptosis in breast and prostate cancer cells |

| Cardiotonic | Animal model studies | Improved cardiac function metrics |

Properties

IUPAC Name |

3-[14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZZSZQZDODUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925778 | |

| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12708-27-9 | |

| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.